Methyl2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate

Description

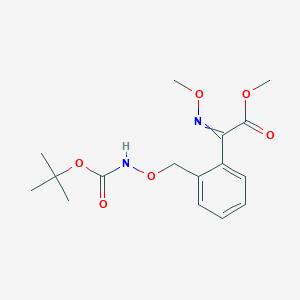

Methyl 2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate is a synthetic organic compound characterized by a methoxyimino-acetate core linked to a phenyl ring substituted with a tert-butoxycarbonyl (Boc)-protected aminooxy methyl group. This structure confers unique physicochemical properties, including enhanced stability during synthesis due to the Boc protecting group.

Properties

IUPAC Name |

methyl 2-methoxyimino-2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]oxymethyl]phenyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6/c1-16(2,3)24-15(20)18-23-10-11-8-6-7-9-12(11)13(17-22-5)14(19)21-4/h6-9H,10H2,1-5H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHYWHTZUXYXNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCC1=CC=CC=C1C(=NOC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate serves as a versatile intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance biological activity, making it valuable in drug discovery.

- Anticancer Agents : Research indicates that derivatives of this compound can be modified to produce anticancer agents. The methoxyimino group is particularly useful for enhancing the selectivity and potency of these compounds against cancer cells .

- Antimicrobial Activity : Compounds derived from methyl 2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate have shown promising results in antimicrobial assays. The incorporation of the tert-butoxycarbonyl group aids in improving the solubility and stability of these derivatives, which is crucial for their efficacy against microbial pathogens .

Organic Synthesis

The compound is also significant in organic synthesis due to its unique functional groups that facilitate various chemical reactions.

- Building Block for Peptides : Methyl 2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate can be utilized as a protected amino acid in peptide synthesis. The tert-butoxycarbonyl (Boc) protection allows for selective deprotection under mild conditions, enabling the formation of complex peptide structures .

- Synthesis of Cyclic Compounds : Its reactivity makes it an excellent precursor for synthesizing cyclic compounds, which are often more biologically active than their linear counterparts. This is particularly relevant in designing cyclic peptides or peptidomimetics that can mimic natural biological processes .

Case Studies and Research Findings

Several studies have documented the successful application of methyl 2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate in various research contexts:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of (methoxyimino)acetate derivatives. Below is a detailed comparison with structurally and functionally related analogs:

Structural and Functional Analogues

Physicochemical Properties

Q & A

Q. What are the typical synthetic routes for Methyl2-(2-((((tert-butoxycarbonyl)amino)oxy)methyl)phenyl)-2-(methoxyimino)acetate?

The compound is synthesized via multistep reactions starting from 2-methylacetophenone. Key steps include:

- Oxidation of 2-methylacetophenone to form the corresponding carboxylic acid derivative.

- Esterification with methanol to yield methyl esters.

- Oximation to introduce the methoxyimino group, often using hydroxylamine derivatives under controlled pH.

- Bromination at the benzylic position using reagents like NBS (N-bromosuccinimide) under radical initiation .

- Boc protection of the aminooxy group via tert-butoxycarbonyl anhydride (Boc₂O) in aprotic solvents . Optimized conditions (e.g., temperature, catalysts) are critical for achieving a total yield of ~52% .

Q. How is the E-isomer configuration confirmed experimentally?

The E-isomer is confirmed via:

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and stereochemistry.

- HPLC-MS for purity assessment and molecular weight verification.

- FT-IR to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters) .

Advanced Research Questions

Q. What strategies improve the bromination step’s efficiency and selectivity?

Challenges include competing di-bromination and radical side reactions. Optimization involves:

- Radical initiators : AIBN (azobisisobutyronitrile) at 60–80°C to control reaction rates.

- Solvent selection : Non-polar solvents (e.g., CCl₄) minimize polar by-products.

- Stoichiometry : Limiting NBS to 1.1 equivalents reduces over-bromination . Monitoring via TLC or in-situ NMR ensures reaction progress .

Q. How does the tert-butoxycarbonyl (Boc) group influence reactivity in downstream applications?

The Boc group:

Q. What are the challenges in maintaining stereochemical integrity during synthesis?

Risks of isomerization arise from:

Q. How does the compound’s structure relate to its bioactivity in pesticide development?

Structural features critical for bioactivity include:

- Methoxyimino group : Acts as a pharmacophore in fungicides like Trifloxystrobin, inhibiting mitochondrial respiration in pathogens.

- Boc-protected aminooxy group : Enhances membrane permeability and metabolic stability.

- Aromatic substitution patterns : Electron-withdrawing groups (e.g., bromine) improve binding to target enzymes .

Methodological Recommendations

- Purification : Use silica gel chromatography (ethyl acetate/hexane gradients) followed by recrystallization from ethanol .

- Isomer separation : Chiral HPLC with amylose-based columns resolves E/Z mixtures .

- Stability testing : Monitor hydrolytic degradation under varying pH (4–9) to assess shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.